molecular formula C20H22N2O4S B13434537 Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate

Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate

Cat. No.: B13434537
M. Wt: 386.5 g/mol
InChI Key: CMNMXELRDBUFRQ-UHFFFAOYSA-N
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Description

Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzoate ester group, a sulfonamide linkage, and a cyanobutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-cyanobutylamine to form the intermediate 4-cyanobutyl-4-methylphenylsulfonamide. This intermediate is then reacted with methyl 2-aminobenzoate under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the product. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The cyanobutyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate: shares similarities with other sulfonamides such as sulfamethoxazole and sulfasalazine.

    Sulfamethoxazole: An antibiotic used to treat bacterial infections.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

Uniqueness

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanobutyl group differentiates it from other sulfonamides, potentially offering enhanced bioavailability and specificity in its applications.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 2-[4-cyanobutyl-(4-methylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C20H22N2O4S/c1-16-10-12-17(13-11-16)27(24,25)22(15-7-3-6-14-21)19-9-5-4-8-18(19)20(23)26-2/h4-5,8-13H,3,6-7,15H2,1-2H3

InChI Key

CMNMXELRDBUFRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCCC#N)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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